N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
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Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, also known as BMOX, is a chemical compound that has been widely studied for its potential applications in scientific research. BMOX is a highly specific inhibitor of the protein kinase CK2, which plays an important role in a variety of cellular processes, including cell growth, proliferation, and survival. In
Scientific Research Applications
Medicinal Chemistry Applications
Compounds containing morpholine and piperidine rings have been explored for their pharmacological potential. For instance, benzimidazole derivatives containing a morpholine skeleton have demonstrated significant glucosidase inhibitory activity and antioxidant properties, suggesting their potential as therapeutic agents for conditions related to oxidative stress and glucose metabolism disorders (Özil, Baltaş, & Parlak, 2018). Similarly, benzisoxazole derivatives with a morpholino group have been identified as potent and selective inhibitors of acetylcholinesterase, indicating their potential in the treatment of neurodegenerative diseases like Alzheimer's (Villalobos et al., 1994).
Organic Synthesis and Material Science
In the realm of organic synthesis and material science, morpholine and piperidine derivatives have been utilized as intermediates for the synthesis of complex molecules. For example, the synthesis of novel benzimidazole derivatives bearing oxadiazole and morpholine rings has been reported, demonstrating their potential as antimicrobial agents (Rathore et al., 2017). Additionally, copolymeric systems incorporating morpholine moieties have been explored for their photoinitiation efficiency in ultraviolet-curable pigmented coatings, highlighting their application in the development of advanced materials (Angiolini et al., 1997).
properties
IUPAC Name |
N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c26-20(22-8-11-24-12-14-28-15-13-24)21(27)23-16-18-6-9-25(10-7-18)17-19-4-2-1-3-5-19/h1-5,18H,6-17H2,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMNHWGLPLQJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCN2CCOCC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide |
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